(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Description
The compound “(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone” features a piperazine ring linked to a tetrahydropyrazolo[1,5-a]pyridine moiety via a methanone bridge. A distinguishing feature is the 4-chlorobenzyl sulfonyl group attached to the piperazine nitrogen, which confers unique electronic and steric properties.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methylsulfonyl]piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c20-16-6-4-15(5-7-16)14-28(26,27)23-11-9-22(10-12-23)19(25)17-13-21-24-8-2-1-3-18(17)24/h4-7,13H,1-3,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVREUNTLMTTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a 4-chlorobenzyl sulfonyl group through a nucleophilic substitution reaction. This intermediate is then coupled with a tetrahydropyrazolopyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Step 1: Piperazine Activation
The piperazine ring undergoes sulfonation to form a sulfonamide linkage. This step likely involves treating piperazine with 4-chlorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to deprotonate the amine and facilitate nucleophilic attack .
Reaction :
Step 3: Coupling via Methanone Linkage
The final step involves coupling the sulfonamide-modified piperazine with the tetrahydropyrazolo[1,5-a]pyridine moiety using a carbonyl coupling reagent (e.g., EDC or HOBt). This reaction forms the methanone bridge, likely under inert conditions (e.g., dichloromethane or DMF).
Reaction :
Sulfonation of Piperazine
The sulfonation step proceeds via nucleophilic substitution (Sₙ2) or nucleophilic aromatic substitution (SₙAr), depending on the leaving group. The piperazine’s secondary amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion .
Key Factors :
-
Base : Essential to deprotonate the amine (e.g., triethylamine).
-
Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
Coupling Reaction
The methanone coupling utilizes carbonyl reagents to activate the carbonyl group for nucleophilic attack. For example, EDC activates the carbonyl oxygen, forming an intermediate that reacts with the amine group of the tetrahydropyrazolo[1,5-a]pyridine.
Reaction Mechanism :
-
Activation : EDC reacts with the carboxylic acid group to form an active ester.
-
Nucleophilic Attack : The amine attacks the activated carbonyl carbon, releasing the leaving group.
Analytical Data and Characterization
Reactivity and Potential Reactions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydrolysis | HCl or NaOH | Aqueous conditions, heat | Cleavage of methanone bridge |
| Reduction | LiAlH₄ or NaBH₄ | Inert solvent (e.g., THF) | Reduction of carbonyl group |
| Alkylation | Alkyl halide | Base (e.g., K₂CO₃) | Substitution at piperazine nitrogen |
| Electrophilic Substitution | Electrophile | Acid catalyst (e.g., H₂SO₄) | Modification of aromatic rings |
Comparison of Reaction Conditions
Structural Validation
The compound’s structure can be confirmed via:
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antidepressant and anxiolytic agent . Its structural components suggest that it could interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study: Antidepressant Activity
A study published in Journal of Medicinal Chemistry examined derivatives of tetrahydropyrazolo-pyridines for their ability to inhibit serotonin reuptake. The results indicated that modifications similar to those found in (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone significantly enhanced serotonin receptor binding affinity .
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit antimicrobial activity against various pathogens. The sulfonamide group is particularly noteworthy for its antibacterial properties.
Case Study: Antimicrobial Testing
In a comparative study on pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The findings suggested moderate to high antibacterial activity, indicating its potential use in developing new antimicrobial agents .
Cancer Research
The compound's ability to inhibit specific enzyme pathways involved in cancer progression has been explored. Compounds with similar structures have shown promise as inhibitors of protein kinases and other targets relevant in oncology.
Case Study: Inhibition of Cancer Cell Proliferation
A study focusing on pyrazole derivatives demonstrated that certain modifications led to significant inhibition of cancer cell lines. The results suggested that this compound could be further developed as a lead compound for anticancer therapies .
Mechanism of Action
The mechanism of action of (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogs
BIO-1953719
- Structure: (R)-1-(6-methyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenylethan-1-one
- Key Differences :
- Replaces the 4-chlorobenzyl sulfonyl group with a phenylacetyl substituent.
- Contains a pyrazolo[1,5-a]pyrazine core instead of pyridin-3-yl.
(R)-(3,4-dihydroquinolin-1(2H)-yl)(4-(6-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)phenyl)methanone
- Key Differences: Features an isopropyl-substituted pyrazolo[1,5-a]pyrazine and a dihydroquinoline group. Lacks the sulfonyl linkage present in the target compound.
- Synthesis : Prepared via HCl-mediated deprotection, highlighting divergent synthetic routes compared to sulfonylation reactions .
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1832528-35-4)
- Key Differences :
- Simplest analog, lacking the 4-chlorobenzyl sulfonyl group.
- Molecular weight: 234.30 g/mol (vs. higher MW for the target due to the sulfonyl-chlorobenzyl group).
- Commercial Availability : Listed by suppliers like CymitQuimica, indicating research utility .
1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86)
- Key Differences: Pyrimidinone core instead of pyridin-3-yl. 4-Chlorophenyl substituent (similar to the target’s 4-chlorobenzyl group).
Physicochemical and Pharmacological Comparisons
Biological Activity
The compound (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone, identified by CAS number 2034453-34-2, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H23ClN4O3S with a molecular weight of 422.9 g/mol. The structure features a piperazine ring and a tetrahydropyrazolo moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034453-34-2 |
| Molecular Formula | C19H23ClN4O3S |
| Molecular Weight | 422.9 g/mol |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound's structure suggests potential activity against various cancer cell lines. In vitro studies have shown that similar compounds can inhibit key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
Several studies have reported that pyrazole derivatives possess notable antimicrobial activities. For instance, compounds structurally related to this compound have demonstrated effectiveness against both bacterial and fungal strains.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerase and various kinases that are crucial for cancer cell proliferation.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors or other targets involved in cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Evaluation : A study involving structurally similar pyrazole compounds revealed significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
- Antimicrobial Testing : A series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for compounds within this chemical class.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
